molecular formula C12H14N4O3 B8040278 ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate

ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate

Cat. No.: B8040278
M. Wt: 262.26 g/mol
InChI Key: BXBDXSFOKYQZOF-UHFFFAOYSA-N
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Description

Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-methyl-4-oxoquinazoline.

    Amination: The next step is the introduction of the amino group at the 6-position. This can be done by nitration followed by reduction, or by direct amination using suitable reagents such as ammonia or amines.

    Carbamoylation: The final step involves the reaction of the 6-amino-2-methyl-4-oxoquinazoline with ethyl chloroformate to form the ethyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Pharmacology: Research focuses on its potential as an inhibitor of specific enzymes or as a modulator of biological pathways.

    Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate can be compared with other quinazoline derivatives:

    Ethyl N-(6-amino-4-oxoquinazolin-3-yl)carbamate: Lacks the methyl group at the 2-position, which can affect its biological activity and binding affinity.

    This compound: Similar structure but with different substituents, leading to variations in chemical reactivity and biological effects.

    This compound: Contains additional functional groups that can enhance or reduce its activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-19-12(18)15-16-7(2)14-10-5-4-8(13)6-9(10)11(16)17/h4-6H,3,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBDXSFOKYQZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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